

Asterric Acid: A Fungal Polyketide from Penicillium with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Asterric Acid	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Asterric acid, a secondary metabolite primarily produced by fungal species of the genera Aspergillus and Penicillium, has garnered significant attention within the scientific community. This polyphenolic compound, belonging to the diphenyl ether class of polyketides, exhibits a range of promising biological activities. Notably, it has been identified as a potent endothelin receptor antagonist and an inhibitor of vascular endothelial growth factor (VEGF)-induced angiogenesis. These properties position asterric acid and its derivatives as compelling candidates for further investigation in the development of novel therapeutics for cardiovascular diseases and cancer. This technical guide provides a comprehensive overview of asterric acid, with a specific focus on its production by Penicillium species. It details its biosynthesis, chemical properties, and biological activities, and provides established experimental protocols for its isolation, purification, and biological evaluation.

Introduction

Secondary metabolites produced by microorganisms represent a vast and largely untapped reservoir of chemical diversity, offering a rich source for the discovery of new therapeutic agents. Among these, filamentous fungi, particularly of the genus Penicillium, are renowned for their ability to synthesize a wide array of bioactive compounds, including the groundbreaking antibiotic penicillin. **Asterric acid** is one such metabolite, first isolated from Aspergillus terreus and subsequently identified in various Penicillium species, including Penicillium frequentans.[1]



[2] Its unique chemical structure and significant biological activities have made it a subject of intensive research. This guide aims to consolidate the current knowledge on **asterric acid** from Penicillium species, providing a technical resource for researchers engaged in natural product chemistry, drug discovery, and molecular biology.

Chemical Properties of Asterric Acid

Asterric acid is a diphenyl ether with the chemical formula C₁₇H₁₆O₈ and a molecular weight of 348.31 g/mol .[3] Its structure is characterized by two substituted benzene rings linked by an ether bond.

Table 1: Physicochemical Properties of Asterric Acid

Property	Value	Reference(s)
Molecular Formula	C17H16O8	[3]
Molecular Weight	348.31 g/mol	[3]
CAS Number	577-64-0	
Appearance	White solid	
Solubility	Soluble in methanol, ethanol, DMSO, and DMF; limited solubility in water.	

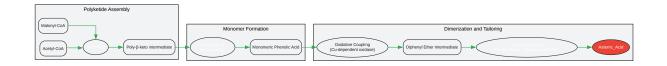
Biosynthesis of Asterric Acid in Penicillium

Asterric acid is a polyketide, a class of secondary metabolites synthesized by the polymerization of acetyl-CoA and malonyl-CoA subunits. In fungi, the biosynthesis of aromatic polyketides like asterric acid is typically carried out by non-reducing polyketide synthases (NR-PKSs). While the specific gene cluster for asterric acid biosynthesis in Penicillium has not been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of other fungal diphenyl ethers.

The biosynthesis is thought to be initiated by an NR-PKS that catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto intermediate. This intermediate then undergoes a series of cyclization and aromatization reactions to form a



monomeric phenolic acid. The key step in the formation of the diphenyl ether linkage is believed to be an oxidative coupling of two monomer units, a reaction that may be catalyzed by a copper-dependent oxidase. Subsequent tailoring reactions, such as hydroxylation and methylation, would then lead to the final structure of **asterric acid**.



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Caption: Putative biosynthetic pathway of asterric acid.

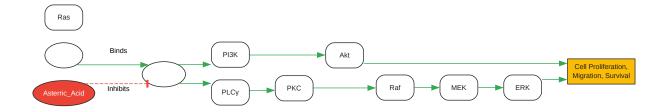
Biological Activities and Mechanisms of Action

Asterric acid exhibits a range of biological activities, with its anti-angiogenic and endothelin receptor antagonist effects being the most extensively studied.

Anti-angiogenic Activity

Asterric acid has been shown to inhibit the formation of tube-like structures by human umbilical vein endothelial cells (HUVECs) induced by vascular endothelial growth factor (VEGF). This suggests that asterric acid interferes with the VEGF signaling pathway, a critical regulator of angiogenesis. The binding of VEGF to its receptor, VEGFR2, triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and differentiation, all of which are essential for the formation of new blood vessels. By inhibiting this pathway, asterric acid can potentially suppress tumor growth and metastasis, which are dependent on angiogenesis.





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Caption: Inhibition of the VEGF signaling pathway by asterric acid.

Endothelin Receptor Antagonism

Asterric acid is a potent inhibitor of endothelin-1 (ET-1) binding to its receptors. ET-1 is a powerful vasoconstrictor peptide that plays a crucial role in the regulation of blood pressure and vascular tone. By blocking the binding of ET-1 to its receptors, **asterric acid** can induce vasodilation and may have therapeutic applications in the treatment of hypertension and other cardiovascular disorders.

Other Biological Activities

In addition to its anti-angiogenic and endothelin receptor antagonist activities, **asterric acid** and its derivatives have been reported to possess antifungal, antibacterial, and cytotoxic properties.

Table 2: Quantitative Data on the Biological Activities of Asterric Acid and Its Derivatives



Compound	Activity	Assay	Result	Reference(s)
Asterric Acid	Endothelin Binding Inhibition	Radioligand Binding Assay	Complete inhibition at 0.1 μΜ	
Asterric Acid Derivatives	VEGF-induced Tube Formation Inhibition	HUVEC Tube Formation Assay	Inhibition at 3-10 μΜ	
Geomycin C (Asterric acid derivative)	Antibacterial (S. aureus)	MIC Assay	MIC: 75.8 μM	_
Geomycin C (Asterric acid derivative)	Antibacterial (E. coli)	MIC Assay	-	_
Asterric Acid	Acetylcholinester ase Inhibition	Ellman's Method	IC50: 66.7 μM	_
Methyl Asterrate	Acetylcholinester ase Inhibition	Ellman's Method	IC50: 23.3 μM	_
Ethyl Asterrate	Acetylcholinester ase Inhibition	Ellman's Method	IC50: 20.1 μM	

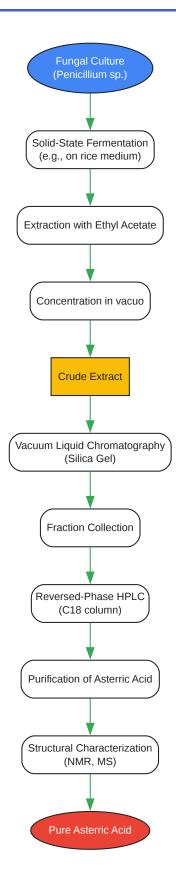
Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of **asterric acid** from Penicillium species.

Fermentation, Extraction, and Isolation of Asterric Acid

This protocol is adapted from methodologies used for the isolation of secondary metabolites from fungi grown on solid substrates.





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- To cite this document: BenchChem. [Asterric Acid: A Fungal Polyketide from Penicillium with Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665799#asterric-acid-as-a-secondary-metabolite-from-penicillium-species]

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